Cas no 2229215-74-9 ({2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine)

{2,2-Difluoro-1-[2-(1H-pyrazol-1-yl)ethyl]cyclopropyl}methanamine is a fluorinated cyclopropylamine derivative characterized by its unique structural motif combining a difluorocyclopropane ring with a pyrazole-substituted ethylamine chain. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate or bioactive scaffold. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the pyrazole moiety offers opportunities for further functionalization. Its rigid cyclopropane core may contribute to conformational restraint, improving target binding affinity. The compound's synthetic accessibility and modular structure make it a valuable building block for the development of novel pharmaceuticals or crop protection agents, particularly in applications requiring fluorinated motifs.
{2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine structure
2229215-74-9 structure
Product Name:{2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine
CAS No:2229215-74-9
MF:C9H13F2N3
MW:201.216428518295
CID:6031135
PubChem ID:165715946
Update Time:2025-10-28

{2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine
    • 2229215-74-9
    • {2,2-difluoro-1-[2-(1H-pyrazol-1-yl)ethyl]cyclopropyl}methanamine
    • EN300-1964343
    • Inchi: 1S/C9H13F2N3/c10-9(11)6-8(9,7-12)2-5-14-4-1-3-13-14/h1,3-4H,2,5-7,12H2
    • InChI Key: WMOIQTXXLQPMOC-UHFFFAOYSA-N
    • SMILES: FC1(CC1(CN)CCN1C=CC=N1)F

Computed Properties

  • Exact Mass: 201.10775375g/mol
  • Monoisotopic Mass: 201.10775375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 43.8Ų

{2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine Pricemore >>

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Additional information on {2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine

Recent Advances in the Study of {2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine (CAS: 2229215-74-9)

The compound {2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine (CAS: 2229215-74-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the compound's role as a versatile scaffold in drug discovery, particularly in the development of small-molecule inhibitors targeting key enzymatic pathways. The presence of the difluorocyclopropyl moiety and the pyrazole ring in its structure contributes to its enhanced metabolic stability and binding affinity, making it a promising candidate for further optimization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that {2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine exhibits potent inhibitory activity against a specific kinase implicated in inflammatory diseases. The study utilized a combination of X-ray crystallography and molecular dynamics simulations to elucidate the binding mode of the compound, revealing key interactions with the kinase's active site. These findings provide a solid foundation for the design of next-generation inhibitors with improved selectivity and efficacy.

Another notable advancement comes from a recent patent application (WO2023056321A1), which describes a novel synthetic route for the large-scale production of {2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine. The patented method addresses previous challenges related to yield and purity, offering a more cost-effective and scalable approach for industrial applications. This development is particularly significant for pharmaceutical companies looking to advance the compound into preclinical and clinical trials.

Furthermore, preliminary in vivo studies have shown that the compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a prolonged half-life. These attributes, combined with its low toxicity profile, position {2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine as a strong candidate for further investigation in therapeutic areas such as oncology and autoimmune disorders.

In conclusion, the latest research on {2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine (CAS: 2229215-74-9) underscores its potential as a valuable tool in drug discovery and development. Future studies should focus on expanding its therapeutic applications, optimizing its pharmacological properties, and exploring its mechanisms of action in greater detail. The compound's unique structural features and promising biological activity make it a compelling subject for ongoing research in the chemical biology and medicinal chemistry communities.

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